molecular formula C8H10ClNO2 B13575594 (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

Cat. No.: B13575594
M. Wt: 187.62 g/mol
InChI Key: KXSKYLCQWOEVGA-SSDOTTSWSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is a chiral organic compound that features both an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a chlorinated phenol derivative.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: Specific biochemical pathways that the compound may influence.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure with a bromine atom instead of chlorine.

    (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

    Chlorine Atom: The presence of the chlorine atom may impart unique reactivity and properties compared to its bromine or fluorine analogs.

    Chirality: The specific stereochemistry (s) may result in different biological activity compared to its ® enantiomer.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

KXSKYLCQWOEVGA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CO)N)O

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)O

Origin of Product

United States

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